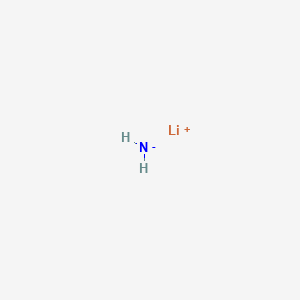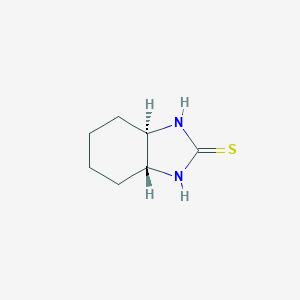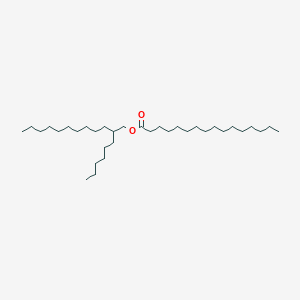
Sodium oxalate
Vue d'ensemble
Description
Sodium oxalate is an important inorganic compound used in a variety of scientific and industrial applications. It is an oxalate salt, which is a combination of sodium and oxalic acid. This compound is a white, odorless, crystalline powder that is soluble in water and has a variety of uses in the laboratory, industrial, and pharmaceutical industries.
Applications De Recherche Scientifique
Extraction of Biopolymers
Sodium oxalate is effective in extracting extracellular polymeric substances (EPS) from activated sludge. This substance outperforms other agents like EDTA in efficiency and produces less cell lysis. It is particularly adept at extracting proteins, polysaccharides, and humic substances, which are crucial in wastewater treatment processes (Sajjad & Kim, 2016).
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a reference material for volumetric analysis, particularly in assaying purity. It is used to standardize oxidizing agents like potassium permanganate. This application is crucial for achieving high accuracy and reliability in chemical measurements (Asakai & Hioki, 2013).
Crystal Growth Studies
This compound is used in the study of crystal growth, particularly in gel growth methods. Understanding the growth of this compound crystals is relevant for mimicking in vivo crystal formation in humans, animals, and plants. This research contributes to the understanding of metabolic processes related to oxalates (Parekh, Vyas, Vasant, & Joshi, 2008).
Waste Treatment and Environmental Applications
This compound is investigated in the treatment of Bayer liquor organic waste, where it is a common impurity. Biodegradation of this compound using microbial communities is a focus area, offering more environmentally friendly and economical waste treatment options (McSweeney et al., 2011).
Textile Industry Applications
In textile dyeing, this compound serves as an alternative to inorganic salts for dyeing cotton with reactive dyes. It also enhances photochemical reactions in dye solutions, potentially improving dyeing wastewater treatment (Yu, Wang, & Cai, 2014).
Energy Storage
This compound is explored as a cathode sodiation compensation reagent in sodium-ion batteries. Its high theoretical capacity and efficient use in sodium-ion full cells demonstrate its potential in enhancing energy storage technologies (Niu et al., 2020).
Photodegradation Studies
The kinetics of this compound's photodegradation using catalysts like titania is studied for its relevance in treating toxic pollutants in industrial processes such as alumina processing (Bangun & Adesina, 1998).
Detergent Formulations
This compound's role in detergent formulations is investigated for its anti-redeposition ability on cotton fabrics. This research contributes to the development of more effective and environmentally friendly laundry detergents (Gong, Xu, & Dong, 2022).
Safety and Hazards
Orientations Futures
Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability. Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression . Additional preclinical data warn of potential negative impact of excess dietary phosphate or oxalate in ADPKD progression .
Mécanisme D'action
Target of Action
Sodium oxalate, or dithis compound, is the sodium salt of oxalic acid . It contains sodium cations (Na+) and oxalate anions (C2O2−4) It’s known that this compound can act as a reducing agent , and it may interact with various biological molecules and processes in the body.
Mode of Action
This compound’s mode of action is primarily through its ability to form soluble and insoluble salts. When binding with sodium, potassium, and ammonium ions, it forms soluble oxalates, whereas with calcium, iron, and magnesium it precipitates, forming insoluble compounds . This compound can also act as a reducing agent, and it may be used as a primary standard for standardizing potassium permanganate (KMnO4) solutions .
Biochemical Pathways
Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .
Pharmacokinetics
It’s known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. The metabolism and excretion of this compound are likely to be complex and involve various biochemical processes.
Result of Action
The result of this compound’s action in the body is multifaceted. As a reducing agent, this compound can participate in various chemical reactions . Moreover, the formation of insoluble salts with certain metal ions can lead to the precipitation of these salts, potentially leading to conditions such as kidney stones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of this compound and its ability to form salts with metal ions . Furthermore, the presence of other ions in the environment can also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Sodium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in oxalate metabolism is oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This compound can also interact with calcium ions to form calcium oxalate, a poorly soluble compound that can precipitate in biological systems, leading to the formation of kidney stones .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in renal epithelial cells, leading to cell damage and apoptosis. This oxidative stress is mediated by the generation of reactive oxygen species (ROS) and the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on enzyme activity and gene expression. This compound can bind to calcium ions, forming calcium oxalate crystals that can cause cellular damage. Additionally, this compound can inhibit the activity of certain enzymes, such as superoxide dismutase, leading to an increase in oxidative stress. Changes in gene expression induced by this compound include the upregulation of pro-inflammatory cytokines and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in chronic oxidative stress and inflammation, leading to long-term cellular damage and dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, but at higher doses, it can induce significant toxicity. High doses of this compound can lead to the formation of calcium oxalate crystals in the kidneys, resulting in renal damage and impaired kidney function. Threshold effects observed in studies include the dose-dependent induction of oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and glyoxylate oxidase. These enzymes catalyze the conversion of oxalate to carbon dioxide and glyoxylate, respectively. This compound can also affect metabolic flux by altering the levels of metabolites such as glyoxylate and glycolate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the sodium-dependent dicarboxylate transporter. Once inside the cell, this compound can accumulate in certain compartments, such as the mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific compartments within the cell, such as the mitochondria and lysosomes. Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with specific biomolecules and affect cellular processes .
Propriétés
IUPAC Name |
disodium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPFRVNHGOPAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2C2O4, C2Na2O4 | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sodium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037018 | |
| Record name | Sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
2.27 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
62-76-0 | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disodium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U0V68LT9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

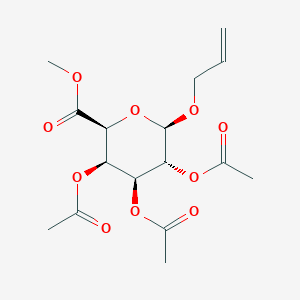
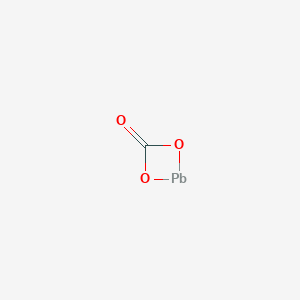

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)





